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Compound of Interest

Compound Name:
(6-Benzhydryloxycarbonylamino-

purin-9-yl)-acetic acid

Cat. No.: B066834 Get Quote

An In-Depth Technical Guide to the Basic Properties of (6-Benzhydryloxycarbonylamino-
purin-9-yl)-acetic acid

Executive Summary
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a synthetic derivative of adenine,

a fundamental component of nucleic acids. Its structure is characterized by a purine core

functionalized at the N9 position with an acetic acid moiety and at the N6 position with a

benzhydryloxycarbonyl (Bhoc) protected amino group. This unique combination of functional

groups imparts an amphoteric nature to the molecule, possessing both acidic and basic

centers. This guide provides a comprehensive technical overview of the compound's core

properties, with a specific focus on its basicity. We will delve into its chemical identity,

theoretical pKa analysis, detailed experimental protocols for its characterization, and its

potential applications as a versatile building block in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals who

require a deep, practical understanding of this compound's chemical behavior.

Introduction
The Significance of Substituted Purines
Purine derivatives are a cornerstone of modern pharmacology and biotechnology.[1] The purine

scaffold, present in natural compounds like adenine and guanine, is a privileged structure that
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interacts with a wide array of biological targets, including kinases, G-protein coupled receptors

(GPCRs), and polymerases.[1][2] By synthetically modifying the purine ring at various

positions, scientists can fine-tune the molecule's affinity, selectivity, and pharmacokinetic

properties. N6 and N9-disubstituted adenines, in particular, have been extensively explored as

antagonists for adenosine receptors and as key intermediates in the synthesis of novel

therapeutics.[3]

Profile of (6-Benzhydryloxycarbonylamino-purin-9-yl)-
acetic acid
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid (herein referred to as Bhoc-N9-

CMA) is a molecule designed for synthetic utility. The N9-carboxymethyl group provides a

handle for conjugation, for instance, in the creation of peptide nucleic acid (PNA) monomers or

for linking to other molecules.[4] The N6-amino group is protected by the

benzhydryloxycarbonyl (Bhoc) group, a bulky protecting group that prevents unwanted side

reactions. The fundamental characterization of this molecule, especially its acid-base

properties (pKa), is critical for its effective use in multi-step syntheses and for predicting its

behavior in biological systems.

Molecular Profile and Physicochemical Properties
Chemical Identity
The core identification details for Bhoc-N9-CMA are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

2-[6-

(benzhydryloxycarbonylamino)

purin-9-yl]acetic acid

[5]

Synonyms

(6-

{[(diphenylmethoxy)carbonyl]a

mino}-9H-purin-9-yl)acetic acid

[6]

CAS Number 186046-80-0 [5][6][7][8][9][10]

Molecular Formula C21H17N5O4 [5][6][7]

Molecular Weight 403.39 g/mol [5][6][8]

Appearance White solid powder [4][8]

Purity ≥95% - 98% (typical) [4][5][7][8]

Structural Analysis
The structure of Bhoc-N9-CMA features three key regions that dictate its chemical properties:

The Purine Core: A heterocyclic aromatic system responsible for the molecule's UV

absorbance and providing multiple nitrogen atoms that can act as proton acceptors (bases).

The N9-Acetic Acid Group: This carboxylic acid moiety is the primary acidic center of the

molecule.

The N6-Bhoc-Amino Group: The N6-amino group is acylated, which significantly alters its

basicity and electronic influence on the purine ring.

Caption: Chemical structure of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid.

Theoretical Analysis of Acidity and Basicity
Bhoc-N9-CMA is an amphoteric molecule, meaning it can act as both an acid and a base.

Acidity: The most significant acidic proton is on the carboxylic acid group (-COOH). Its pKa is

expected to be in the typical range for carboxylic acids, approximately 3-5. Deprotonation
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yields a carboxylate anion (-COO⁻).

Basicity: The basicity resides in the nitrogen atoms of the purine ring. In an unsubstituted

purine, the pKa of the conjugate acid is around 2.39.[1] However, the substituents on Bhoc-

N9-CMA modulate this property. The N6-benzhydryloxycarbonylamino group is strongly

electron-withdrawing due to the carbonyl moiety. This effect reduces the electron density

within the purine ring system, making the ring nitrogens (N1, N3, and N7) less basic than in

unsubstituted adenine. Protonation is most likely to occur at the N1 or N7 positions. The

determination of the specific pKa value associated with this protonation is essential for

understanding the molecule's charge state at physiological pH.

Cationic Form
(Purine Protonated)

pH < pKa1

Neutral (Zwitterionic) Form
(Carboxylate and Protonated Purine)

pKa1 < pH < pKa2

+ H⁺ / - H⁺

pKa1 (Basic)

Anionic Form
(Carboxylate)

pH > pKa2

+ H⁺ / - H⁺

pKa2 (Acidic)

Click to download full resolution via product page

Caption: Protonation equilibria of Bhoc-N9-CMA.

Experimental Determination of Basic Properties
(pKa)
To accurately determine the pKa values of Bhoc-N9-CMA, several robust analytical methods

can be employed. The choice of method depends on the required precision, sample availability,

and instrumentation.
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UV-Vis Spectrophotometric Titration
Causality: This method leverages the fact that the purine ring is a strong chromophore. The

electronic transitions within the ring are sensitive to its protonation state. As pH changes and a

nitrogen atom becomes protonated, the UV-Vis absorbance spectrum (specifically the λmax)

will shift. By monitoring this change across a range of pH values, a titration curve can be

generated, from which the pKa is determined as the inflection point.

Step-by-Step Protocol:

Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g.,

pH 1 to 10) with constant ionic strength.

Stock Solution Preparation: Prepare a concentrated stock solution of Bhoc-N9-CMA in a

suitable solvent (e.g., DMSO or ethanol) where it is fully soluble.

Sample Preparation: For each pH buffer, create a sample by adding a small, constant

volume of the stock solution to the buffer in a quartz cuvette. Ensure the final concentration

of the organic solvent is low (<1%) to minimize its effect on the pH.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

Data Analysis: Identify a wavelength with a significant change in absorbance upon

protonation. Plot the absorbance at this wavelength against the pH of the buffer.

pKa Determination: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-

Hasselbalch equation). The pH at the midpoint of the curve corresponds to the pKa.[11][12]

Potentiometric Titration
Causality: This is a direct and classical method for pKa determination.[11] It involves monitoring

the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

The pKa is the pH at which the molecule is half-neutralized. This method can resolve both the

acidic and basic pKa values in a single set of experiments.

Step-by-Step Protocol:
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Sample Preparation: Accurately weigh a sample of Bhoc-N9-CMA and dissolve it in a known

volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if

aqueous solubility is low.

Titration with Base (for Acidic pKa): Calibrate a pH meter and immerse the electrode in the

sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments. Record the pH after each addition.

Titration with Acid (for Basic pKa): In a separate experiment, dissolve the sample and titrate

with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The first derivative of this plot

will show peaks at the equivalence points. The pKa is the pH value at the half-equivalence

point (i.e., the pH after adding half the volume of titrant needed to reach the first equivalence

point).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chemical shift of atomic nuclei is highly sensitive to the local electronic

environment. Protons on or near the purine ring (e.g., H2 and H8) will experience a change in

their chemical shift as the adjacent nitrogen atoms become protonated.[12] Plotting this

chemical shift versus pH yields a titration curve similar to that from UV-Vis spectroscopy. This

technique is particularly powerful as it can sometimes provide insight into the specific site of

protonation.[13][14][15]

Step-by-Step Protocol:

Sample Preparation: Prepare a series of NMR tubes, each containing the same

concentration of Bhoc-N9-CMA dissolved in a deuterated solvent system (e.g., D₂O with a

co-solvent) buffered at a different pD (the equivalent of pH in D₂O).

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental

conditions.

Data Analysis: Identify a proton signal that shows a clear chemical shift change across the

pD range.
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pKa Determination: Plot the chemical shift (in ppm) of the selected proton against the pD of

the sample. Fit the data to a sigmoidal curve. The pD at the inflection point is the apparent

pKa. A correction factor may be needed to convert pD to pH.

Synthesis and Handling
Conceptual Synthetic Pathway
While specific synthetic procedures for Bhoc-N9-CMA are proprietary, a logical and efficient

pathway can be conceptualized based on established purine chemistry. The workflow below

illustrates a plausible route starting from 6-chloropurine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Chloropurine

Step 1: N9-Alkylation
Reagent: Ethyl Bromoacetate

Base: K₂CO₃

Ethyl (6-chloro-9H-purin-9-yl)acetate

Step 2 (Direct): N6-Substitution
Reagent: Benzhydryloxycarbonyl Azide or similar

Step 2: N6-Amination/Protection
Reagent: Benzhydrylamine, then (Boc)₂O

(Conceptual alternative path)

Ethyl (6-(benzhydryloxycarbonylamino)
-9H-purin-9-yl)acetate

Step 3: Ester Hydrolysis
Reagent: LiOH or NaOH

(6-Benzhydryloxycarbonylamino-purin-9-yl)
-acetic acid (Final Product)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Bhoc-N9-CMA.

Solubility and Handling
Solubility: Due to its large nonpolar benzhydryl group and polar carboxylic acid, Bhoc-N9-

CMA is expected to have limited solubility in water but good solubility in polar organic

solvents like DMSO, DMF, and methanol. It should also be soluble in aqueous basic
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solutions (e.g., NaHCO₃ or NaOH) due to the deprotonation of the carboxylic acid to form a

salt.

Handling: The compound is listed as an irritant, causing skin and eye irritation, and may

cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn. Handling should be

performed in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[4]

Potential Applications
The structure of Bhoc-N9-CMA strongly suggests its primary role as a protected synthetic

intermediate.

Peptide Nucleic Acid (PNA) Synthesis: The N9-acetic acid backbone is characteristic of PNA

monomers. Bhoc-N9-CMA could be used to incorporate a modified adenine base into a PNA

sequence.

Combinatorial Chemistry: The carboxylic acid serves as a versatile anchor point for coupling

to resins or for amide bond formation with a diverse library of amines to generate novel

compounds for screening.

Drug Discovery: After deprotection of the Bhoc group, the resulting 6-amino-9-

carboxymethyladenine can be further functionalized to create libraries of potential kinase

inhibitors or receptor antagonists.

Conclusion
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a well-designed synthetic

building block whose utility is governed by its distinct physicochemical properties. Its

amphoteric nature, with a primary acidic center at the N9-acetic acid and tunable basicity at the

purine core, dictates its reactivity and handling. Understanding its pKa values through robust

experimental methods like spectrophotometric or potentiometric titration is paramount for its

effective application in complex synthetic routes. This guide provides the foundational

knowledge and practical protocols for researchers to confidently characterize and utilize this

versatile purine derivative in their scientific endeavors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://fluorochem.co.uk/product/F036843/
https://www.watson-int.com/2-6-benzhydryloxycarbonylamino-9h-purin-9-ylacetic-acid-cas-aana-0130/
https://www.benchchem.com/product/b066834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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